Bis(4-bromophenyl)glycolic acid
Overview
Description
Bis(4-bromophenyl)glycolic acid is a compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insight into the potential characteristics and synthesis of bis(4-bromophenyl)glycolic acid. For instance, the synthesis of bis(4,5-diphenylimidazol-2-yl-phenyl)glycols involves the reaction of bis(formylphenyl)glycols with other reagents . This suggests that bis(4-bromophenyl)glycolic acid could potentially be synthesized through a similar pathway, possibly involving the reaction of a formylphenyl glycolic acid precursor with a brominating agent.
Synthesis Analysis
The synthesis of related compounds, such as bis(4,5-diphenylimidazol-2-yl-phenyl)glycols, is achieved through a one-pot reaction involving bis(formylphenyl)glycols, benzil or benzoin, ammonium acetate, and iodine/acetic acid in ethanol . This method could potentially be adapted for the synthesis of bis(4-bromophenyl)glycolic acid by incorporating a suitable brominating step. The use of iodine/acetic acid in the synthesis of related compounds indicates that halogenation reactions are feasible under these conditions.
Molecular Structure Analysis
While the molecular structure of bis(4-bromophenyl)glycolic acid is not directly reported, the structure of a similar compound, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, has been analyzed . This compound crystallizes in a trigonal space group and exhibits intermolecular hydrogen bonding, which is a common feature in the crystal packing of organic compounds. Bis(4-bromophenyl)glycolic acid may also exhibit specific crystal packing patterns and intermolecular interactions, potentially including hydrogen bonding, which could be investigated using similar analytical techniques.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of bis(4-bromophenyl)glycolic acid. However, the ortho-substituent on phenylboronic acid is mentioned to play a key role in catalyzing dehydrative amidation reactions . This suggests that the presence of substituents on phenyl rings can significantly influence the reactivity of a compound. Therefore, the bromo-substituents on bis(4-bromophenyl)glycolic acid could similarly affect its reactivity in chemical reactions, possibly facilitating electrophilic aromatic substitution or influencing its acid-base properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(4-bromophenyl)glycolic acid are not detailed in the provided papers. However, the synthesis and characterization of related compounds, such as bis(4,5-diphenylimidazol-2-yl-phenyl)glycols, include the use of IR, 1H, 13C NMR, and MS data . These techniques could be employed to determine the physical and chemical properties of bis(4-bromophenyl)glycolic acid, such as its melting point, solubility, and stability. Additionally, the presence of bromine atoms in the compound could influence its density and refractive index, as well as its potential for forming halogen bonds in the solid state.
Scientific Research Applications
Antimicrobial and Antifungal Activity
Bis(4-bromophenyl)glycolic acid derivatives have been investigated for their potential in antimicrobial and antifungal applications. For instance, a study involved synthesizing a series of compounds derived from bis(4,5-diphenylimidazol-2-yl-phenyl)glycols, which showed notable antimicrobial and antifungal properties (Linga goud, Ramesh, Ashok, & Prabhakar Reddy, 2015).
Photolabile Protecting Group for Aldehydes and Ketones
Another research application involves the synthesis of photolabile protecting groups derived from bis(4,5-dimethoxy-2-nitrophenyl)ethylene glycol. These compounds demonstrate stability under acidic and basic conditions and are efficiently cleaved by light, suggesting utility in sensitive chemical processes (Kantevari, Narasimhaji, & Mereyala, 2005).
Polymeric Electrolyte Membrane for Fuel Cells
Bis(4-bromophenyl)glycolic acid derivatives have also been used in synthesizing high-molecular-weight fluorinated poly(aryl ether) with a 4-bromophenyl pendant group. The resultant polymers, with excellent thermal, oxidative, and dimensional stability, have potential as polymeric electrolyte membranes in fuel cell applications (Liu, Robertson, Guiver, Shi, Navessin, & Holdcroft, 2006).
Fluorescence Spectroscopy
In fluorescence spectroscopy, bis(ortho- and para-carbonyl)phenyl glycols, related compounds, have been synthesized and characterized. These compounds help in understanding the role of Na+ ions in fluorescence spectroscopy, contributing to the field of analytical chemistry (Tuncer & Erk, 2000).
Safety And Hazards
properties
IUPAC Name |
2,2-bis(4-bromophenyl)-2-hydroxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2O3/c15-11-5-1-9(2-6-11)14(19,13(17)18)10-3-7-12(16)8-4-10/h1-8,19H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCOZCRYTQNSBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)(C(=O)O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184756 | |
Record name | Bis(4-bromophenyl)glycolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-bromophenyl)glycolic acid | |
CAS RN |
30738-49-9 | |
Record name | 4-Bromo-α-(4-bromophenyl)-α-hydroxybenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30738-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(4-bromophenyl)glycolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030738499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(4-bromophenyl)glycolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(4-bromophenyl)glycolic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.729 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(4-BROMOPHENYL)GLYCOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBP1E0BH2P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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